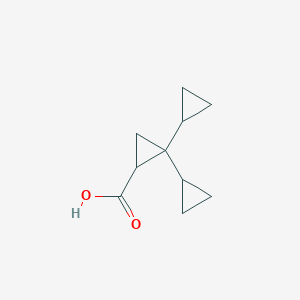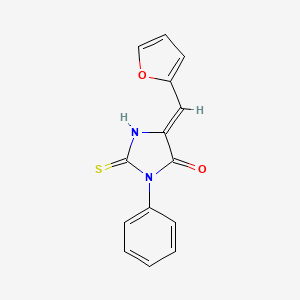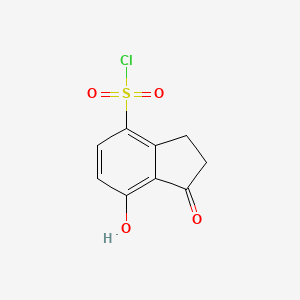![molecular formula C33H39N2P B14898511 4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile](/img/structure/B14898511.png)
4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dicyclohexylphosphanyl group, a dimethylamino group, and a benzonitrile moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Formation of the dicyclohexylphosphanylphenyl intermediate: This step involves the reaction of cyclohexylphosphine with a suitable aryl halide under palladium-catalyzed coupling conditions.
Introduction of the dimethylamino group: The intermediate is then reacted with dimethylamine in the presence of a base to introduce the dimethylamino group.
Formation of the benzonitrile moiety: The final step involves the reaction of the intermediate with a suitable nitrile source, such as benzonitrile, under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
4-[2-(2-Dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[2-(2-Diphenylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile: Similar structure but with diphenylphosphanyl group instead of dicyclohexylphosphanyl.
4-[2-(2-Dicyclohexylphosphanylphenyl)-3-(methylamino)phenyl]benzonitrile: Similar structure but with methylamino group instead of dimethylamino.
Uniqueness
4-[2-(2-Dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile stands out due to its combination of dicyclohexylphosphanyl and dimethylamino groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C33H39N2P |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile |
InChI |
InChI=1S/C33H39N2P/c1-35(2)31-18-11-17-29(26-22-20-25(24-34)21-23-26)33(31)30-16-9-10-19-32(30)36(27-12-5-3-6-13-27)28-14-7-4-8-15-28/h9-11,16-23,27-28H,3-8,12-15H2,1-2H3 |
InChI Key |
PPBXXILGYWHQJM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C5=CC=C(C=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14898459.png)
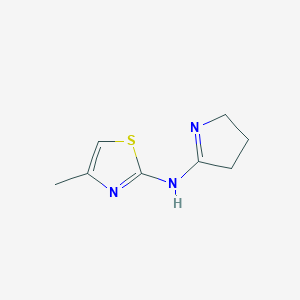
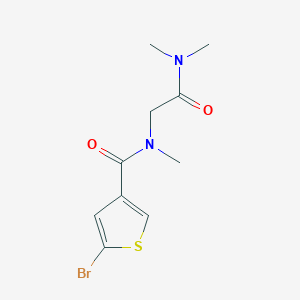
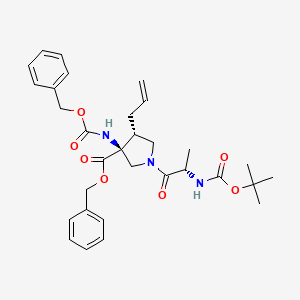
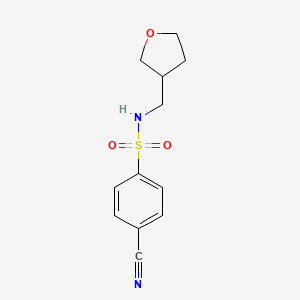

![4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14898495.png)

